molecular formula C12H11ClN2O3S B2375220 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide CAS No. 328028-24-6

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide

Cat. No.: B2375220
CAS No.: 328028-24-6
M. Wt: 298.74
InChI Key: NJGWXPZMFHRVFT-UHFFFAOYSA-N
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Description

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, a hydroxybenzene group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chlorobenzenesulfonamide to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amino group. The final step involves the hydroxylation of the benzene ring to introduce the hydroxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the sulfonamide group can interact with enzymes and proteins. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-bromophenyl)-4-hydroxybenzene-1-sulfonamide
  • 3-amino-N-(4-methylphenyl)-4-hydroxybenzene-1-sulfonamide
  • 3-amino-N-(4-nitrophenyl)-4-hydroxybenzene-1-sulfonamide

Uniqueness

3-amino-N-(4-chlorophenyl)-4-hydroxybenzene-1-sulfonamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

3-amino-N-(4-chlorophenyl)-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3S/c13-8-1-3-9(4-2-8)15-19(17,18)10-5-6-12(16)11(14)7-10/h1-7,15-16H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGWXPZMFHRVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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